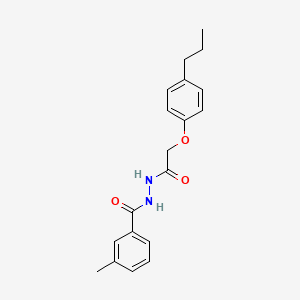![molecular formula C19H17ClN2O4 B11690189 (4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-1-(3-cloro-4-metilfenil)-4-[(2,5-dimetoxi-fenil)metilideno]pirazolidina-3,5-diona es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirazolidina-3,5-diona sustituido con un grupo 3-cloro-4-metilfenil y un grupo 2,5-dimetoxi-fenilmetilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-1-(3-cloro-4-metilfenil)-4-[(2,5-dimetoxi-fenil)metilideno]pirazolidina-3,5-diona típicamente involucra reacciones orgánicas de múltiples pasos. El paso inicial a menudo incluye la preparación del núcleo de pirazolidina-3,5-diona, seguido de la introducción del grupo 3-cloro-4-metilfenil y el grupo 2,5-dimetoxi-fenilmetilideno a través de varias reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, agentes metilantes y benzaldehídos sustituidos con metoxi. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de reactores automatizados para mejorar la eficiencia. Se utilizan métodos de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z)-1-(3-cloro-4-metilfenil)-4-[(2,5-dimetoxi-fenil)metilideno]pirazolidina-3,5-diona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila y electrófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y, a veces, el uso de catalizadores para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir derivados reducidos y las reacciones de sustitución pueden resultar en una variedad de compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(4Z)-1-(3-cloro-4-metilfenil)-4-[(2,5-dimetoxi-fenil)metilideno]pirazolidina-3,5-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (4Z)-1-(3-cloro-4-metilfenil)-4-[(2,5-dimetoxi-fenil)metilideno]pirazolidina-3,5-diona implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos involucrados dependen del contexto biológico o químico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Compuesto 1-(5,5,5-tricloropentil)-1H-1,2,4-triazol con dicloruro de manganeso dihidratado
- N-(terc-Butil)-4-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-1,1-bifenil-2-sulfonamida
- 2-Fluorodesclorometaquina
Unicidad
(4Z)-1-(3-cloro-4-metilfenil)-4-[(2,5-dimetoxi-fenil)metilideno]pirazolidina-3,5-diona es único debido a su patrón de sustitución específico y la presencia de grupos cloro y metoxi. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C19H17ClN2O4 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-4-5-13(10-16(11)20)22-19(24)15(18(23)21-22)9-12-8-14(25-2)6-7-17(12)26-3/h4-10H,1-3H3,(H,21,23)/b15-9- |
Clave InChI |
AHFIUYRTBLJCPX-DHDCSXOGSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)N2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690108.png)
![(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide](/img/structure/B11690113.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)
![(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690122.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690126.png)

![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690131.png)


![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)

